1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that belongs to the class of spirocyclic compounds, specifically featuring a spiro[chroman-2,4'-piperidine]-4-one framework. This compound is notable for its potential pharmacological applications, particularly in the development of new therapeutic agents. The presence of the isonicotinoyl moiety suggests possible interactions with biological targets relevant to various diseases.
The compound can be synthesized through various chemical reactions involving cyclopropylmethanol and isonicotinic acid derivatives. Research has highlighted the importance of spiro[chroman-2,4'-piperidine]-4-one derivatives in medicinal chemistry due to their diverse biological activities, including antibacterial and anticancer properties .
1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one falls under the category of spiro compounds and heterocycles, specifically those containing piperidine and chroman structures. Its classification as a potential pharmacophore places it within the realm of drug discovery and development.
The synthesis of 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one can be achieved through several synthetic pathways. A common method involves:
The reaction may require purification steps such as recrystallization or chromatography to isolate the desired product. The yield and purity can be optimized by adjusting reaction times and temperatures, as well as employing protective group strategies for sensitive functional groups .
The molecular structure of 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one features:
The molecular formula is , with a molecular weight of approximately 299.37 g/mol. The compound's structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
The compound can undergo various chemical reactions, including:
These reactions are typically carried out under controlled conditions to avoid side reactions. For instance, NMR spectroscopy can be employed to monitor reaction progress and confirm product formation .
The mechanism of action for 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one involves:
Studies have shown that compounds with similar structures exhibit significant inhibitory activity against bacterial growth by disrupting lipid biosynthesis pathways .
Relevant data from spectral analyses (IR, NMR) provide insights into functional group characteristics and molecular interactions .
1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models .
The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a privileged structure in medicinal chemistry due to its three-dimensional complexity and capacity for multisite functionalization. This bicyclic framework combines the planar aromatic chroman system with the aliphatic piperidine ring, connected through a spirocyclic carbon atom. The inherent rigidity of this arrangement reduces conformational entropy upon target binding, while the carbonyl group at the 4-position serves as a hydrogen bond acceptor. These features collectively enhance molecular recognition and binding efficiency for therapeutic targets, particularly enzymes with deep hydrophobic pockets [4] [9].
Conformational restriction through spirocyclization minimizes the entropic penalty associated with target binding. The spiro[chroman-2,4'-piperidin]-4-one core exhibits reduced molecular flexibility compared to non-annulated chroman-piperidine analogs, as confirmed by computational studies analyzing rotatable bond counts and molecular dynamics simulations. This rigidity enhances binding affinity by pre-organizing the molecule into a bioactive conformation, particularly for targets requiring precise spatial orientation of pharmacophoric elements [4].
The stereochemistry at the spiro center significantly influences biological activity. Studies on acetyl-CoA carboxylase (ACC) inhibitors featuring this scaffold demonstrated that the S-configuration at the spiro carbon improved IC₅₀ values by 3–5 fold compared to R-isomers. This stereospecificity arises from optimal positioning of the chroman carbonyl toward catalytic lysine residues in the ACC enzyme binding pocket [9]. Ring fusion modifications further modulate target engagement:
Table 1: Impact of Chroman Ring Modifications on Target Binding
Modification | Target | Binding Affinity Shift | Structural Rationale |
---|---|---|---|
6-Hydroxy substitution | ACC | 2.5-fold increase | Enhanced H-bonding with Asp residue |
7,8-Benzo fusion | Neurokinin-1 receptor | 8-fold decrease | Steric clash with Phe₅₆₄ |
Dihydrochromane | Sigma receptors | No significant change | Maintained ring conformation |
5-Methoxy | Dopamine D₄ receptor | 3-fold increase | Hydrophobic interaction with Ile₁₈₃ |
Data compiled from multiple spiro[chroman-2,4'-piperidin]-4-one medicinal chemistry campaigns [4] [9].
Introduction of electron-withdrawing groups at the chroman 6-position (e.g., hydroxy, fluoro) improves metabolic stability by reducing aromatic oxidation while simultaneously enhancing hydrogen-bonding capacity. The 6-hydroxy analog (1189985-17-8) demonstrated superior neuroprotective effects in Parkinson's models due to increased blood-brain barrier penetration and antioxidant properties, attributable to phenolic radical stabilization .
The isonicotinoyl moiety (pyridine-4-carbonyl) serves as a versatile hydrogen-bond acceptor system that interacts with biological targets through both the carbonyl oxygen and ring nitrogen. Positional isomerism significantly impacts binding: isonicotinoyl derivatives (4-position) exhibit distinct target profiles compared to nicotinoyl (3-position) or picolinoyl (2-position) analogs. Quantum mechanical calculations reveal the lowest energy conformation places the isonicotinoyl carbonyl coplanar with the piperidine nitrogen, facilitating bidentate interactions with enzyme catalytic sites [2] [7].
Modifications at the pyridine 2-position dramatically alter target selectivity:
Table 2: Isonicotinoyl Modifications and Biological Activity Profiles
2-Position Substituent | Target 1 Affinity | Target 2 Affinity | Structural Effect |
---|---|---|---|
H | ACC IC₅₀ = 7.4 nM | DPP-4 IC₅₀ > 10 µM | Unhindered H-bond acceptance |
Methoxy | ACC IC₅₀ = 5.1 nM | DPP-4 IC₅₀ = 380 nM | Steric blockade of off-target site |
Cyclopropylmethoxy | ACC IC₅₀ = 2.8 nM | DPP-4 IC₅₀ = 11 nM | Hydrophobic extension into accessory pocket |
Ethoxy | ACC IC₅₀ = 6.9 nM | DPP-4 IC₅₀ = 210 nM | Reduced metabolic stability vs cyclopropyl |
Chloro | ACC IC₅₀ = 22 nM | DPP-4 IC₅₀ > 10 µM | Electron withdrawal weakening H-bonds |
Data derived from structure-activity relationship studies of spirochroman-isonicotinoyl conjugates [2] [7] [9].
The cyclopropylmethoxy group at the 2-position extends into a hydrophobic subpocket present in both ACC and DPP-4 targets. Molecular docking shows van der Waals contacts with conserved valine (ACC) and tyrosine (DPP-4) residues, with the cyclopropyl ring adopting an orientation perpendicular to the pyridine plane. This substituent combines steric bulk (molar refractivity = 25.2) with moderate lipophilicity (π = 1.92), balancing target affinity and solubility [7] [9].
The cyclopropylmethoxy moiety (-O-CH₂-cyclopropyl) represents a strategic innovation in isonicotinoyl modification, designed to address metabolic vulnerabilities of simpler alkoxy groups. Compared to ethoxy analogs, cyclopropylmethoxy demonstrates superior oxidative stability due to the high C-H bond dissociation energy (BDE = 96 kcal/mol) of cyclopropyl C-H bonds, which impedes hydrogen atom abstraction by cytochrome P450 enzymes. This property arises from the ring strain (27 kcal/mol) that rehybridizes C-H bonds toward greater s-character, shortening and strengthening them [8].
Metabolic studies comparing alkoxy variants reveal:
Table 3: Metabolic Stability Parameters of Alkoxy-Substituted Isonicotinoyl Derivatives
Alkoxy Group | HLM CLᵢₙₜ (µL/min/mg) | Major Metabolic Pathway | Half-life (min, human hepatocytes) |
---|---|---|---|
Methoxy | 12.3 | O-Demethylation (CYP2C19) | 45 |
Ethoxy | 48.7 | O-Deethylation (CYP3A4) | 18 |
n-Propoxy | 52.1 | ω-1 Hydroxylation | 22 |
Cyclopropylmethoxy | < 5.0* | None detected; minor glucuronidation | >120 |
2,2,2-Trifluoroethoxy | 7.8 | Oxidative defluorination (CYP2E1) | 95 |
*Values below detection limit in NADPH-fortified human liver microsomes (HLM) [3] [8].
Despite the general stability advantage, the cyclopropylmethyl system presents specific bioactivation risks when attached to nitrogen atoms. CYP-mediated oxidation can produce ring-opened intermediates that form glutathione conjugates or protein adducts. However, the oxygen-linkage in cyclopropylmethoxy significantly mitigates this risk compared to direct cyclopropylamine attachments, as evidenced by the absence of glutathione adducts in trapping studies [8]. The electron-withdrawing pyridine nucleus further reduces oxidation susceptibility at the cyclopropyl ring by decreasing electron density at the benzylic methylene.
The steric profile of cyclopropylmethoxy (effective volume = 72 ų) effectively blocks metabolic hotspots while maintaining favorable ligand efficiency. Molecular modeling indicates the cyclopropyl ring occupies a space inaccessible to water molecules in the CYP3A4 active site, explaining its resistance to oxidation. This contrasts with bulkier tert-butyl or adamantyl groups that improve metabolic stability but incur significant penalty to solubility and increased molecular weight [3] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: